

An In-depth Technical Guide to Vinyl Pivalate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl pivalate (VP), systematically known as ethenyl 2,2-dimethylpropanoate, is a vinyl ester monomer that has garnered interest in polymer chemistry and materials science.[1] Its unique branched structure imparts valuable properties to its polymers, such as hydrolytic stability and improved adhesion.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and polymerization of vinyl pivalate. It also explores the applications of its polymeric derivatives, particularly in the context of drug delivery, and includes detailed experimental protocols and visual workflows to aid researchers in their practical applications.

Chemical Structure and Identification

Vinyl pivalate is the ester of pivalic acid and vinyl alcohol. The presence of a bulky tert-butyl group adjacent to the carbonyl functionality is a key structural feature.

Molecular Structure:

- Chemical Formula: C7H12O2[2]
- Canonical SMILES: CC(C)(C)C(=O)OC=C[2]
- InChi Key: YCUBDDIKWLELPD-UHFFFAOYSA-N[2]



The structure consists of a vinyl group (-CH=CH₂) attached to the oxygen atom of a pivalate group ((CH₃)₃CCOO-).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **vinyl pivalate** is presented below for easy reference.

Table 1: Physicochemical Properties of Vinyl Pivalate

Property	Value **	Reference(s)
Molecular Weight	128.17 g/mol	[2]
Appearance	Colorless liquid	
Density	0.866 g/mL at 25 °C	
Boiling Point	110 °C	
Refractive Index	n20/D 1.405	
Flash Point	10 °C (50 °F) - closed cup	
Solubility	Soluble in methanol.	[3]

Table 2: Spectroscopic Data of Vinyl Pivalate



Spectroscopy	Peak Assignments	Reference(s)
¹ H NMR	The spectrum shows characteristic signals for the vinyl protons and the tert-butyl protons. The vinyl protons typically appear as a complex multiplet in the downfield region, while the nine equivalent protons of the tert- butyl group appear as a sharp singlet in the upfield region.	[4][5]
¹³ C NMR	The ¹³ C NMR spectrum displays distinct signals for the carbonyl carbon, the vinyl carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.	[4]
FTIR	The FTIR spectrum exhibits a strong absorption band for the C=O stretching of the ester group, typically around 1730-1750 cm ⁻¹ . Other characteristic peaks include those for the C=C stretching of the vinyl group and the C-O stretching of the ester linkage.	[6]

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of **vinyl pivalate** is through the transvinylation of pivalic acid with vinyl acetate, often catalyzed by palladium or ruthenium complexes.[7]



Experimental Protocol: Synthesis of Vinyl Pivalate via Transvinylation

This protocol is a generalized procedure based on common transvinylation reactions.

Materials:

- Pivalic acid
- Vinyl acetate (in molar excess)
- Palladium(II) acetate (catalyst)
- Bidentate phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane)
- Anhydrous toluene (solvent)
- Inhibitor (e.g., hydroquinone)

Procedure:

- To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add pivalic acid, anhydrous toluene, and the palladium(II) acetate catalyst with the phosphine ligand.
- Begin stirring the mixture under a nitrogen atmosphere.
- Add a molar excess of vinyl acetate to the reaction mixture.
- Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).[7]
- Upon completion, cool the reaction mixture to room temperature.
- · Remove the catalyst by filtration.
- The excess vinyl acetate and toluene are removed by distillation.



- The crude **vinyl pivalate** is then purified by fractional distillation under reduced pressure.
- Add a small amount of inhibitor, such as hydroquinone, to the purified product to prevent spontaneous polymerization during storage.

Logical Relationship: Synthesis of Vinyl Pivalate



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Caption: Workflow for the synthesis of **vinyl pivalate**.

Polymerization of Vinyl Pivalate

Vinyl pivalate readily undergoes free-radical polymerization to form poly(**vinyl pivalate**). Emulsion and dispersion polymerization are common techniques used to produce high molecular weight polymers.[8]

Experimental Protocol: Free-Radical Emulsion Polymerization of Vinyl Pivalate

This protocol outlines a general procedure for the emulsion polymerization of **vinyl pivalate**.

Materials:

- Vinyl pivalate (monomer)
- Deionized water (continuous phase)
- Potassium persulfate (initiator)



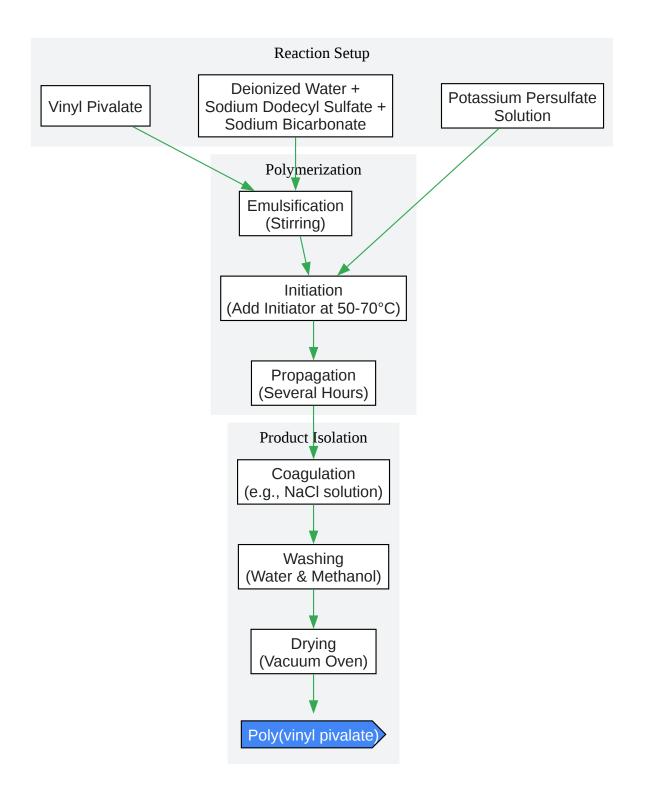
- Sodium dodecyl sulfate (surfactant)
- Sodium bicarbonate (buffer)

Procedure:

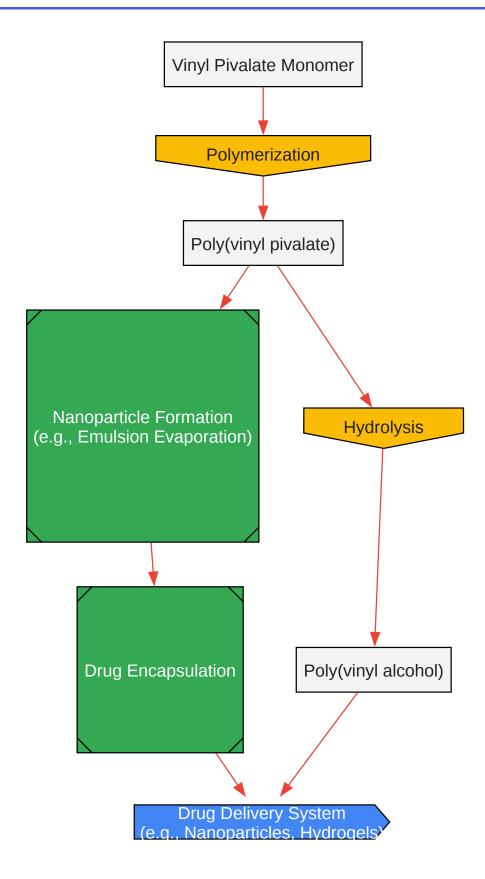
- In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature controller, a solution of sodium dodecyl sulfate and sodium bicarbonate in deionized water is prepared.
- The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
- The **vinyl pivalate** monomer is added to the aqueous solution while stirring to form an emulsion.
- The temperature of the reaction mixture is raised to the desired polymerization temperature (typically 50-70°C).
- A solution of potassium persulfate in deionized water is prepared and deoxygenated.
- The initiator solution is then added to the reaction vessel to initiate polymerization.
- The polymerization is allowed to proceed for several hours, with the progress monitored by gravimetry to determine monomer conversion.
- Upon completion, the reactor is cooled to room temperature.
- The resulting poly(vinyl pivalate) latex can be coagulated by adding a salt solution (e.g., sodium chloride) or by freezing and thawing.
- The precipitated polymer is then washed with water and methanol and dried under vacuum.

Experimental Workflow: Emulsion Polymerization of Vinyl Pivalate









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- To cite this document: BenchChem. [An In-depth Technical Guide to Vinyl Pivalate: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147603#vinyl-pivalate-chemical-structure-and-properties]

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